4-Ethyl-3-methanesulfonylbenzoic acid

Description

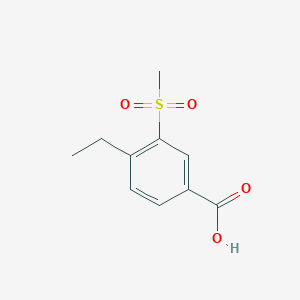

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-7-4-5-8(10(11)12)6-9(7)15(2,13)14/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZPWZXZMHXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-12-0 | |

| Record name | 4-ethyl-3-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-3-methanesulfonylbenzoic Acid: A Technical Guide on Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary 4-Ethyl-3-methanesulfonylbenzoic acid (CAS 213598-12-0) is a highly specialized organic building block utilized extensively in medicinal chemistry, peptide synthesis, and advanced materials research 1. Characterized by its unique combination of electron-withdrawing and lipophilic functional groups, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and custom chemical libraries .

Molecular Architecture & Physicochemical Profiling

The structural framework of 4-Ethyl-3-methanesulfonylbenzoic acid is built upon a benzoic acid core, modified by two distinct substituents that dictate its physicochemical behavior:

-

Methanesulfonyl Group (-SO2Me) at C3: This strong electron-withdrawing group (EWG) significantly lowers the pKa of the carboxylic acid via inductive and resonance effects. In drug design, the sulfone moiety acts as a robust hydrogen-bond acceptor, improving target binding affinity without introducing hydrogen-bond donors that could hinder blood-brain barrier permeability.

-

Ethyl Group (-CH2CH3) at C4: The ethyl substituent provides a localized lipophilic patch. Sterically, it shields the adjacent sulfone group, locking the molecule into specific conformations that are highly desirable for fitting into tight hydrophobic pockets of target kinases or receptors.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Ethyl-3-methanesulfonylbenzoic acid |

| CAS Registry Number | 213598-12-0 |

| Molecular Formula | C10H12O4S |

| Molecular Weight | 228.27 g/mol |

| Monoisotopic Mass | 228.04562 Da |

| Key Functional Groups | Carboxyl (-COOH), Methanesulfonyl (-SO2Me), Ethyl (-CH2CH3) |

Data sourced from authoritative chemical databases2.

Electronic Effects & Reactivity Mapping

Understanding the push-pull electronic dynamics of this molecule is essential for downstream functionalization. The electron-donating nature of the ethyl group contrasts with the electron-withdrawing nature of the sulfone, creating a highly polarized aromatic ring.

Figure 1: Structural reactivity mapping of 4-Ethyl-3-methanesulfonylbenzoic acid.

Self-Validating Synthetic Methodology

The de novo synthesis of 4-Ethyl-3-methanesulfonylbenzoic acid requires strict regiocontrol. The following protocol outlines a robust, three-step self-validating workflow starting from 4-ethylbenzoic acid. By integrating visual and analytical checkpoints, researchers can ensure intermediate fidelity before proceeding to the subsequent step.

Step 1: Regioselective Chlorosulfonation

-

Causality: Chlorosulfonic acid functions as both the solvent and the electrophile. The synergistic directing effects of the C1-carboxyl (meta-directing) and C4-ethyl (ortho/para-directing) groups funnel the electrophilic attack exclusively to the C3 position, preventing the formation of unwanted isomers.

-

Protocol:

-

Cool chlorosulfonic acid (5.0 eq) to 0 °C under an inert nitrogen atmosphere.

-

Add 4-ethylbenzoic acid (1.0 eq) portion-wise to maintain the internal temperature below 5 °C.

-

Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours.

-

-

Self-Validation Checkpoint: Quench a 50 µL aliquot into crushed ice. Extract with ethyl acetate and perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete disappearance of the starting material and the emergence of a less polar, UV-active spot confirms the formation of 3-chlorosulfonyl-4-ethylbenzoic acid.

Step 2: Reduction to Sulfinic Acid

-

Causality: Sodium sulfite (Na₂SO₃) is employed as a mild reducing agent to selectively convert the sulfonyl chloride to a sulfinate salt without over-reducing it to a thiol. Sodium bicarbonate (NaHCO₃) is critical here to buffer the HCl byproduct, preventing the premature protonation and disproportionation of the sensitive sulfinic acid intermediate.

-

Protocol:

-

Suspend the crude sulfonyl chloride from Step 1 in distilled water.

-

Add NaHCO₃ (2.5 eq) followed by Na₂SO₃ (2.0 eq).

-

Heat the suspension to 75 °C for 2 hours.

-

-

Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a completely clear, homogeneous solution as the insoluble sulfonyl chloride is converted into the highly water-soluble sodium sulfinate salt.

Step 3: Chemoselective Alkylation (Methylation)

-

Causality: Methyl iodide (MeI) is a soft electrophile that preferentially attacks the soft sulfur atom of the sulfinate rather than the hard oxygen atoms. This chemoselectivity ensures the exclusive formation of the sulfone over the undesired sulfinate ester.

-

Protocol:

-

Cool the aqueous sulfinate solution from Step 2 to 40 °C.

-

Add NaOH (1.2 eq) and MeI (1.5 eq) dropwise.

-

Stir vigorously for 4 hours.

-

Acidify the mixture with 2M HCl to pH 2 to precipitate the final product.

-

Filter and recrystallize from an ethanol/water mixture.

-

-

Self-Validation Checkpoint: LC-MS analysis of the precipitate will reveal a dominant peak at m/z 227.0 [M-H]⁻ in negative electrospray ionization (ESI) mode, corresponding to the monoisotopic mass of the target compound 2.

Figure 2: Self-validating synthetic workflow for 4-Ethyl-3-methanesulfonylbenzoic acid.

Applications in Drug Development & Peptide Synthesis

Due to its highly tunable structural properties, 4-Ethyl-3-methanesulfonylbenzoic acid is frequently utilized in advanced reaction design and solid-phase peptide synthesis (SPPS) . It serves as an excellent N-terminal capping group for amines, forming stable, enzymatically resistant amide bonds that improve the pharmacokinetic half-life of peptide therapeutics. Furthermore, the compound is a staple in the generation of custom chemical libraries for high-throughput screening, particularly in the development of novel small-molecule inhibitors targeting metabolic pathways and kinase cascades 3.

References

- Source: molaid.

- Source: uni.

- Title: 1101193-09-2 | 1-(3,5-Dimethylbenzoyl)piperidine-2 ...

- Title: 5361-54-6 | 4-(Phenylsulfonyl)

Sources

4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0): A Comprehensive Technical Guide on Physicochemical Properties and Analytical Characterization

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, substituted benzoic acids serve as foundational building blocks. 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0) is a highly specialized intermediate, notable for its distinct electronic properties and structural rigidity. It has been prominently utilized in the pharmaceutical industry, most notably in the synthesis of substituted isoquinoline derivatives targeted as [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide deconstructs the physicochemical behavior of this molecule, explaining the causality behind its properties, and provides field-proven, self-validating analytical protocols for its structural confirmation.

Molecular Architecture and Electronic Dynamics

The unique physical properties of 4-Ethyl-3-methanesulfonylbenzoic acid are dictated by the interplay of its three primary functional groups attached to the central benzene ring. Understanding these electronic "push-pull" dynamics is critical for predicting solubility, reactivity, and chromatographic behavior.

-

Carboxylic Acid (-COOH) at C1 : Provides the primary site for ionization and hydrogen bonding.

-

Methanesulfonyl Group (-SO₂CH₃) at C3 : A strongly electron-withdrawing group (EWG) via both inductive and resonance effects. This group significantly lowers the pKa of the adjacent carboxylic acid compared to an unsubstituted benzoic acid, making it a stronger acid.

-

Ethyl Group (-CH₂CH₃) at C4 : A mildly electron-donating group (EDG) that introduces steric bulk and increases the overall lipophilicity (LogP) of the molecule.

Functional group contributions to the physicochemical profile of CAS 213598-12-0.

Physicochemical Properties Profile

Because the methanesulfonyl group introduces a high dipole moment and the carboxylic acid forms strong intermolecular dimers, this compound typically presents as a stable crystalline solid at room temperature. Below is a synthesized profile of its core quantitative data based on structural calculations and [2].

| Property | Value | Source / Scientific Rationale |

| Chemical Name | 4-Ethyl-3-methanesulfonylbenzoic acid | IUPAC Nomenclature |

| CAS Registry Number | 213598-12-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₄S | [3] |

| Molecular Weight | 228.27 g/mol | [4] |

| Monoisotopic Mass | 228.0456 Da | [3] |

| H-Bond Donors | 1 | Attributed to the -OH of the carboxylic acid. |

| H-Bond Acceptors | 4 | Attributed to the carbonyl oxygen and sulfonyl oxygens. |

| Typical Purity | ≥95.0% | Standard commercial synthesis grade[5]. |

Analytical Characterization Protocols

To ensure scientific integrity, analytical workflows must be self-validating. This means incorporating internal checks that prevent false positives. Below are the optimized protocols for confirming the identity and purity of 4-Ethyl-3-methanesulfonylbenzoic acid.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Solvent Choice : The combination of a highly polar sulfonyl group and a hydrogen-bonding carboxylic acid creates a rigid crystal lattice that often resists dissolution in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is mandated as the solvent because it disrupts intermolecular hydrogen bonding, ensuring complete solubilization and sharp spectral lines.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

System Calibration (Self-Validation Step) : Acquire a preliminary scan to verify the TMS peak is locked exactly at 0.00 ppm. This ensures all subsequent chemical shifts are absolute.

-

¹H-NMR Acquisition : Run at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

-

Spectral Assignment :

-

Ethyl Group: Look for a distinct triplet near 1.2 ppm (-CH₃) and a quartet near 2.8 ppm (-CH₂-). Validation : The integration ratio must be exactly 3:2.

-

Methanesulfonyl Group: A sharp singlet near 3.2 ppm integrating to 3 protons.

-

Aromatic Region: Three distinct proton signals (7.5–8.5 ppm) reflecting the 1,3,4-substitution pattern.

-

Carboxylic Acid: A broad, exchangeable singlet typically appearing >12.0 ppm.

-

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality for Ionization Mode : The carboxylic acid moiety readily sheds a proton in solution. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the optimal choice, yielding a robust [M-H]⁻ signal with minimal fragmentation.

Step-by-Step Methodology :

-

Stock Preparation : Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Blank Injection (Self-Validation Step) : Inject the diluent blank first to establish a baseline and confirm the absence of column carryover.

-

Chromatographic Separation : Utilize a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The lipophilic ethyl group ensures adequate retention, while the gradient efficiently elutes the polar compound.

-

Mass Detection & Isotope Validation : Monitor for the primary [M-H]⁻ ion at m/z 227.04 .

-

Self-Validation Check : Verify the presence of the ³⁴S isotopic peak at m/z 229.04 . Because sulfur has a natural ³⁴S abundance of ~4.2%, this M+2 peak must appear at approximately 4.2% the intensity of the parent ion, definitively proving the presence of the sulfonyl group.

-

Self-validating analytical workflow for structural confirmation and purity assessment.

Handling, Stability, and Storage Protocols

Substituted methanesulfonylbenzoic acids are generally stable under standard laboratory conditions, but their functional groups dictate specific handling requirements to maintain the ≥95% purity standard[5][6].

-

Storage Environment : Store tightly sealed in a cool, dry environment. While room temperature is often sufficient, long-term storage of high-purity analytical standards may benefit from cold-chain transportation and refrigeration (2–8 °C) to prevent slow decarboxylation or oxidative degradation[6][7].

-

Hygroscopicity : The sulfonyl and carboxylic acid groups can coordinate with atmospheric moisture. Vials should be allowed to reach room temperature in a desiccator before opening to prevent condensation from compromising the sample's anhydrous mass.

References

- konoscience.com - 4-Ethyl-3-methanesulfonylbenzoic acid - CAS:213598-12-0.

- Molaid Chemical Registry - 4-Ethyl-3-methanesulfonylbenzoic acid - CAS号213598-12-0.

- Molaid (SmithKline Beecham Patent) - Substituted isoquinoline derivatives and their use as anticonvulsants (US20010016657A1).

- BLD Pharm - 4-Ethyl-3-methanesulfonylbenzoic acid (Product BD00993859).

- BLD Pharm (Cold-Chain Guidelines) - 4-Methylsulfonylbenzoic acid Transportation Data.

- PubChemLite (uni.lu) - C10H12O4S - Explore (Monoisotopic Mass Data).

- Chemikart - 4-Ethyl-3-methanesulfonylbenzoic acid (NMR & Properties).

Sources

- 1. 4-Ethyl-3-methanesulfonylbenzoic acid - CAS号 213598-12-0 - 摩熵化学 [molaid.com]

- 2. 4-Ethyl-3-methanesulfonylbenzoic acid - CAS号 213598-12-0 - 摩熵化学 [molaid.com]

- 3. PubChemLite - C10H12O4S - Explore [pubchemlite.lcsb.uni.lu]

- 4. 5345-27-7|3-(Methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 4-Ethyl-3-methanesulfonylbenzoic acid - CAS:213598-12-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 4052-30-6|4-Methylsulfonylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 33963-55-2|2-(Methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

4-Ethyl-3-methanesulfonylbenzoic acid CAS number lookup

Strategic Integration of 4-Ethyl-3-Methanesulfonylbenzoic Acid in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic placement of functional groups is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0) has emerged as a highly versatile and valuable building block in drug design[1][2]. Featuring a unique combination of an electron-withdrawing methylsulfonyl group, a sterically shielding ethyl moiety, and a reactive carboxylic acid, this compound serves as a critical intermediate in the synthesis of targeted therapeutics. It is particularly utilized in pipelines requiring precise hydrogen-bonding networks and enhanced metabolic stability[3].

Physicochemical Profiling & Structural Data

Understanding the baseline quantitative metrics of 4-Ethyl-3-methanesulfonylbenzoic acid is crucial for reaction design, solvent selection, and analytical tracking. The following table summarizes its core structural properties[1][2]:

| Property | Value | Causality / Implication for R&D |

| Chemical Name | 4-Ethyl-3-methanesulfonylbenzoic acid | Standard IUPAC nomenclature for structural identification. |

| CAS Registry Number | 213598-12-0 | Primary identifier for procurement and patent tracking[1]. |

| Molecular Formula | C10H12O4S | Dictates mass spectrometric expected values[1]. |

| Molecular Weight | 228.27 g/mol | Low molecular weight allows for downstream bulk addition without exceeding Lipinski's Rule of 5[2]. |

| Purity Standard | ≥95% (typically 97%+) | Ensures minimal interference from isomeric impurities during sensitive catalytic couplings[1]. |

Mechanistic Role in Pharmacophore Design

The architectural design of 4-Ethyl-3-methanesulfonylbenzoic acid is not coincidental; it is a masterclass in bioisosterism and electronic tuning. As a Senior Application Scientist, it is critical to understand why this specific scaffold is selected over simpler benzoic acid derivatives:

-

The Methylsulfonyl (-SO2CH3) Group: Acting as a potent hydrogen-bond acceptor, the sulfone group frequently interacts with arginine or lysine residues in target protein binding pockets. Unlike highly lipophilic halogens, the sulfone improves aqueous solubility while maintaining a strong electron-withdrawing effect, which lowers the pKa of adjacent protons in final API structures.

-

The Ethyl (-CH2CH3) Group: Positioned ortho to the sulfone, the ethyl group provides a critical hydrophobic shield. This steric bulk restricts the rotational freedom of the sulfone, locking it into a bioactive conformation and preventing rapid enzymatic degradation (e.g., by cytochrome P450 enzymes).

-

The Carboxylic Acid (-COOH): Serves as the primary conjugation handle, most commonly utilized for amide bond formation with complex amines.

Pharmacological interaction pathway of the methylsulfonyl and ethyl moieties.

Self-Validating Synthetic Methodology: Amide Coupling Workflow

To incorporate 4-Ethyl-3-methanesulfonylbenzoic acid into an active pharmaceutical ingredient (API), amide coupling is the standard vector[4]. The following protocol is engineered as a self-validating system, ensuring that each phase is chemically confirmed before progression.

Step 1: Reagent Preparation & Solubilization

-

Action: Dissolve 4-Ethyl-3-methanesulfonylbenzoic acid (1.0 eq, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Causality: The highly polar nature of the sulfone combined with the carboxylic acid necessitates a polar aprotic solvent like DMF. Nitrogen prevents ambient moisture from hydrolyzing the highly reactive intermediate formed in the next step.

Step 2: Carboxylic Acid Activation

-

Action: Chill the solution to 0°C. Add HATU (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

-

Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing sulfone slightly deactivates the benzoic acid. HATU rapidly forms an HOAt-active ester, preventing racemization and driving the reaction forward. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated ester.

-

Validation Check: TLC (Eluent: 50% EtOAc/Hexane) must show the disappearance of the baseline acid spot and the formation of a higher Rf active ester spot. Do not proceed until the starting material is consumed.

Step 3: Nucleophilic Amine Addition

-

Action: Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (20°C) and stir for 2–4 hours.

-

Causality: Dropwise addition at lower temperatures prevents localized concentration spikes, thereby minimizing the formation of unreactive dimers or side products. Warming to room temperature provides the thermodynamic push required to complete the aminolysis of the sterically hindered active ester.

-

Validation Check: Aliquot 10 µL into 1 mL Acetonitrile for LC-MS. Confirm the presence of the product mass [M+H]+ and the total consumption of the active ester.

Step 4: Quenching & Isolation

-

Action: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: NH4Cl safely neutralizes excess DIPEA without causing harsh acidic hydrolysis of the newly formed amide bond. Ethyl acetate provides the optimal polarity balance to extract the sulfone-containing product while leaving DMF in the aqueous phase.

Synthetic workflow for amide coupling of 4-Ethyl-3-methanesulfonylbenzoic acid.

Analytical & Structural Validation Protocols

Post-synthesis, rigorous analytical validation is required to confirm structural integrity and purity before advancing to biological assays.

-

Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

-

Protocol: Dissolve 5 mg of the purified compound in 0.5 mL DMSO-d6.

-

Causality: DMSO-d6 is strictly required over CDCl3 due to the strong hydrogen-bonding character of the sulfone and any residual polar groups.

-

Diagnostic Peaks: Look for the distinct methylsulfonyl singlet at approximately δ 3.2 ppm. The ethyl group will present as a classic triplet (methyl) around δ 1.2 ppm and a quartet (methylene) around δ 2.8 ppm, uniquely shifted due to the ortho-sulfone deshielding effect.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Protocol: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

-

Causality: The electron-withdrawing nature of the sulfone makes the parent carboxylic acid highly amenable to negative electrospray ionization (ESI-). When analyzing the uncoupled building block, monitor for the[M-H]- ion at m/z 227. For the coupled amide product, switch to ESI+ to monitor the [M+H]+ ion.

-

References

- Title: 4-Ethyl-3-methanesulfonylbenzoic acid - CAS:213598-12-0 - 北京欣...

- Source: molaid.

- Title: 5345-27-7 | 3-(Methylsulfonyl)

- Source: uni.

Sources

Molecular Architecture and Synthetic Profiling of 4-Ethyl-3-methanesulfonylbenzoic Acid: A Technical Guide for API Development

Executive Summary

In modern drug discovery and agrochemical development, the strategic decoration of aromatic rings with specific functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Ethyl-3-methanesulfonylbenzoic acid (1) emerges as a highly specialized building block[1]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, and synthetic methodologies, designed specifically for researchers and process chemists scaling active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

Understanding the exact specifications of a precursor is the first step in self-validating synthetic design. The molecular weight and structural parameters dictate downstream reaction stoichiometry, steric hindrance considerations, and analytical calibration.

Quantitative Physicochemical Data

Table 1: Summary of molecular and physicochemical properties.

| Parameter | Value |

| IUPAC Name | 4-Ethyl-3-methanesulfonylbenzoic acid |

| CAS Registry Number | 213598-12-0 |

| Molecular Formula | C10H12O4S |

| Molecular Weight | 228.27 g/mol |

| Monoisotopic Mass | 228.04562 Da |

| SMILES String | O=C(O)c1ccc(CC)c(S(=O)(=O)C)c1 |

Causality in Structural Design

Every functional group on this molecule serves a distinct mechanistic purpose in drug design, particularly when utilized as an API intermediate (2):

-

Carboxylic Acid (-COOH): Acts as the primary synthetic handle for amide coupling or esterification. Biologically, it serves as a strong hydrogen bond donor/acceptor, often anchoring the molecule to target protein residues and dictating plasma protein binding.

-

Methanesulfonyl Group (-SO2CH3): This moiety is a potent electron-withdrawing group (EWG). It lowers the pKa of the benzoic acid, enhancing physiological ionization. Furthermore, the sulfone oxygens are excellent hydrogen bond acceptors that improve metabolic stability against cytochrome P450-mediated oxidation.

-

Ethyl Group (-CH2CH3): Introduces localized lipophilicity, tuning the overall partition coefficient (logP) to enhance membrane permeability. Sterically, it restricts the rotation of the adjacent methanesulfonyl group, potentially locking the molecule into a rigid, bioactive conformation.

Synthetic Methodology & Mechanistic Workflow

To synthesize 4-Ethyl-3-methanesulfonylbenzoic acid, process chemists typically employ a multi-step sequence starting from commercially available 4-ethylbenzoic acid. The protocol below is designed as a self-validating system, where each step includes internal checks to ensure quantitative conversion, preventing the carryover of impurities that could poison downstream catalysts.

Synthetic workflow and validation of 4-Ethyl-3-methanesulfonylbenzoic acid.

Step-by-Step Experimental Protocol

-

Step 1: Regioselective Chlorosulfonation

-

Procedure: Slowly add 4-ethylbenzoic acid (1.0 eq) to neat chlorosulfonic acid (5.0 eq) at 0°C. Warm to room temperature and stir for 12 hours. Carefully quench the mixture over crushed ice and filter the resulting precipitate.

-

Causality & Logic: The ethyl group is an ortho/para director, while the carboxylic acid is a meta director. The para position is sterically blocked by the ethyl group, synergistically directing the incoming electrophilic sulfonyl chloride to the 3-position. Excess chlorosulfonic acid is utilized to drive the equilibrium and act as the solvent.

-

-

Step 2: Reduction and in situ Methylation

-

Procedure: Suspend the intermediate in an aqueous solution of sodium sulfite (Na2SO3) and sodium bicarbonate (NaHCO3) at 60°C to reduce the sulfonyl chloride to a sulfinate salt. Cool to room temperature, add methyl iodide (MeI, 1.2 eq), and stir for 4 hours.

-

Causality & Logic: Na2SO3 is chosen as a mild reducing agent that selectively reduces the sulfonyl chloride without affecting the carboxylic acid. In situ trapping with MeI prevents the formation of disulfide byproducts, ensuring a high-yielding conversion directly to the thioether.

-

-

Step 3: Controlled Oxidation

-

Procedure: Dissolve the thioether in acetic acid. Add a catalytic amount of sodium tungstate (Na2WO4), followed by the dropwise addition of 30% aqueous hydrogen peroxide (H2O2, 2.5 eq) at 45-50°C (3). Monitor via LC-MS until the sulfoxide intermediate is fully consumed.

-

Causality & Logic: H2O2 with a tungstate catalyst is selected over harsher oxidants (like KMnO4) to prevent the oxidative cleavage of the ethyl group into a second carboxylic acid. The self-validating check here is LC-MS monitoring: the reaction is only quenched when the mass corresponding to the sulfoxide completely shifts to the sulfone.

-

Analytical Characterization & Validation

To guarantee the scientific integrity of the synthesized 4-Ethyl-3-methanesulfonylbenzoic acid, orthogonal analytical techniques must be employed to validate both mass and regiochemistry:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in negative mode (ESI-), the molecule will readily deprotonate at the carboxylic acid, yielding a distinct [M-H]- peak at m/z 227.04 (4).

-

1H NMR (Nuclear Magnetic Resonance): The spectrum will self-validate the regiochemistry. Key features include a triplet (~1.2 ppm) and quartet (~2.8 ppm) integrating for 3 and 2 protons respectively (confirming the intact ethyl group), a sharp singlet at ~3.2 ppm integrating for 3 protons (the methanesulfonyl group), and three distinct aromatic protons confirming the precise 1,3,4-substitution pattern on the benzene ring.

References

-

PubChemLite - C10H12O4S - Explore. University of Luxembourg. [Link]

Sources

Cheminformatics and Synthetic Methodologies for 4-Ethyl-3-methanesulfonylbenzoic Acid: A Technical Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the strategic positioning of functional groups on an aromatic scaffold is critical for optimizing pharmacokinetics and target binding. 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0) represents a highly specialized building block [1]. The ethyl group provides a lipophilic vector to occupy hydrophobic pockets, while the methanesulfonyl (sulfone) moiety acts as a strong, metabolically stable hydrogen-bond acceptor. This whitepaper provides an in-depth analysis of its cheminformatic representation (SMILES), structural properties, and a self-validating synthetic methodology.

Structural Informatics & SMILES Decoding

To integrate this compound into high-throughput virtual screening pipelines, an accurate Simplified Molecular-Input Line-Entry System (SMILES) string is required. The canonical SMILES string for 4-Ethyl-3-methanesulfonylbenzoic acid is O=C(O)c1ccc(CC)c(S(=O)(=O)C)c1.

Causality of the SMILES Traversal

The SMILES algorithm maps the 3D topology of the molecule into a 1D string through a specific graph-traversal logic:

-

O=C(O) : The traversal initiates at the highest-priority functional group, the carboxylic acid.

-

c1 : This designates the first aromatic carbon (C1) and opens the ring closure labeled 1.

-

ccc : The algorithm traverses the unsubstituted carbons C6 and C5, arriving at C4.

-

(CC) : A branching event occurs at C4, denoting the ethyl substituent.

-

c : The traversal moves to C3.

-

(S(=O)(=O)C) : A second branching event occurs at C3, detailing the methanesulfonyl group. The double bonds to oxygen are explicitly defined.

-

c1 : The traversal reaches C2 and closes the ring back to the initial c1.

Topological mapping of the SMILES string to the functional domains of the molecule.

Quantitative Physicochemical Data

The following table summarizes the core cheminformatic identifiers and exact mass data required for mass spectrometry (LC-MS) validation [2].

| Property | Value |

| Chemical Name | 4-Ethyl-3-methanesulfonylbenzoic acid |

| CAS Registry Number | 213598-12-0 |

| Molecular Formula | C10H12O4S |

| Monoisotopic Mass | 228.04562 Da |

| Canonical SMILES | O=C(O)c1ccc(CC)c(S(=O)(=O)C)c1 |

| InChIKey | UZXZPWZXZMHXNQ-UHFFFAOYSA-N |

Chemical Synthesis Methodology

The synthesis of 4-Ethyl-3-methanesulfonylbenzoic acid relies on the predictable directing effects of electrophilic aromatic substitution (EAS). The carboxylic acid at C1 is a meta-director (deactivating), while the ethyl group at C4 is an ortho/para-director (activating). These synergistic effects strongly direct electrophilic attack to the C3 position.

Step-by-Step Synthetic Protocol

-

Regioselective Chlorosulfonation:

-

Charge a dry, round-bottom flask with 4-ethylbenzoic acid (1.0 equiv).

-

Slowly add chlorosulfonic acid (ClSO₃H, 5.0 equiv) at 0°C under an inert argon atmosphere.

-

Causality: Excess ClSO₃H acts as both the reagent and the solvent. The low initial temperature prevents uncontrolled exothermic degradation.

-

Heat the mixture to 100°C for 4 hours. Quench carefully over crushed ice to precipitate the intermediate, 4-ethyl-3-chlorosulfonylbenzoic acid.

-

-

Reduction to Sulfinate:

-

Suspend the intermediate in water and adjust the pH to 8-9 using saturated sodium bicarbonate (NaHCO₃).

-

Add sodium sulfite (Na₂SO₃, 2.5 equiv) and stir at 70°C for 2 hours.

-

Causality: Na₂SO₃ mildly reduces the sulfonyl chloride to a nucleophilic sulfinic acid sodium salt without reducing the carboxylic acid.

-

-

Methylation:

-

Cool the reaction to room temperature. Add methyl iodide (MeI, 1.5 equiv) dropwise.

-

Stir for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final product.

-

Filter, wash with cold water, and recrystallize from ethanol to yield pure 4-Ethyl-3-methanesulfonylbenzoic acid.

-

Step-by-step synthetic workflow for 4-Ethyl-3-methanesulfonylbenzoic acid.

Analytical Validation Protocol

To ensure a self-validating system, researchers must confirm the regiochemistry of the substitution. Mass spectrometry will confirm the mass (228.04 Da), but only Nuclear Magnetic Resonance (NMR) can confirm the structural isomer.

¹H-NMR Regiochemical Validation Protocol

-

Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆ is required over CDCl₃ to ensure complete solvation of the polar carboxylic acid and sulfone groups.

-

Data Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz.

-

Signal Causality & Analysis:

-

Aliphatic Region: Verify the ethyl group via a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~2.9 ppm (2H, -CH₂-). Verify the methanesulfonyl group via a sharp, highly deshielded singlet at ~3.3 ppm (3H, -SO₂CH₃).

-

Aromatic Region (Critical Check): The 1,3,4-trisubstituted pattern must exhibit an AMX spin system. Look specifically for the H-2 proton , which is trapped between the electron-withdrawing -COOH and -SO₂CH₃ groups. This proton will be highly deshielded (>8.3 ppm) and will appear as a fine doublet (J ~ 1.5 Hz) or a singlet. The presence of this isolated, highly deshielded proton definitively proves the sulfone is at the C3 position.

-

References

-

Title: PubChemLite - C10H12O4S (Exploration and Monoisotopic Mass Data) Source: University of Luxembourg (uni.lu) URL: [Link]

Technical Whitepaper: Structural Profiling and Synthetic Methodologies for 4-Ethyl-3-methanesulfonylbenzoic Acid

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sulfone moieties into aromatic scaffolds is a proven tactic to enhance metabolic stability, modulate physicochemical properties, and improve ligand-target interactions via hydrogen bonding. 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0) represents a highly versatile building block utilized in the development of targeted therapeutics and agrochemicals [1].

This whitepaper provides an in-depth technical analysis of this compound, deconstructing its standardized digital identifier (InChIKey), detailing its physicochemical profile, and establishing a robust, self-validating synthetic protocol designed for absolute regiochemical fidelity.

Digital Identification: The InChIKey Architecture

To ensure seamless machine-readability across global chemical databases, the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, serve as the ultimate digital fingerprints for molecular entities.

The exact InChIKey for 4-Ethyl-3-methanesulfonylbenzoic acid is UZXZPWZXZMHXNQ-UHFFFAOYSA-N [2]. This 27-character string is computationally derived from the compound's structural topology and is deconstructed as follows:

-

Hash Block 1 (UZXZPWZXZMHXNQ) : This 14-character segment encodes the core molecular skeleton (C10H12O4S) and the exact connectivity of the atoms. It confirms the presence of the benzoic acid core, the ethyl group at the C4 position, and the methanesulfonyl group at the C3 position.

-

Hash Block 2 (UHFFFAOYSA) : This 10-character segment dictates stereochemistry and isotopic substitution. The standard UHFFFAOYSA string indicates that the molecule is achiral (lacking stereocenters) and consists of naturally abundant isotopes.

-

Hash Block 3 (N) : The final character denotes the protonation state, with N signifying a neutral, uncharged molecule.

Logical flow of InChIKey generation for 4-Ethyl-3-methanesulfonylbenzoic acid.

Physicochemical Profiling

Understanding the quantitative properties of 4-Ethyl-3-methanesulfonylbenzoic acid is critical for downstream applications, particularly when calculating reaction stoichiometry or predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance) [1].

| Property | Value | Scientific Significance |

| CAS Registry Number | 213598-12-0 | Primary literature and patent search identifier. |

| Molecular Formula | C10H12O4S | Defines the atomic composition. |

| Molecular Weight | 228.27 g/mol | Essential for precise molarity calculations. |

| Monoisotopic Mass | 228.04562 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |

| Predicted LogP | ~1.5 | Indicates moderate lipophilicity, ideal for oral bioavailability. |

| Predicted Boiling Point | 460.4 ± 45.0 °C | Highlights high thermal stability due to strong intermolecular H-bonding. |

| Predicted Density | 1.292 ± 0.06 g/cm³ | Relevant for scale-up and solvent partitioning. |

Mechanistic Synthetic Protocols

The Challenge of Regioselectivity

A common pitfall in synthesizing substituted benzoic acids is relying on direct electrophilic aromatic substitution (e.g., direct chlorosulfonation of 4-ethylbenzoic acid). The ethyl group is an ortho/para director, while the carboxylic acid is a meta director. Direct substitution often yields an inseparable mixture of regioisomers.

To ensure absolute regiochemical fidelity , we employ a self-validating three-step pathway utilizing a Sandmeyer-type reaction starting from the commercially available 3-amino-4-ethylbenzoic acid.

Step-by-Step Methodology

Step 1: Diazotization of 3-Amino-4-ethylbenzoic acid

-

Suspend 3-amino-4-ethylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:3 ratio).

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent the decomposition of the diazonium salt into a phenol.

-

Stir for 30 minutes. Self-Validation: Use starch-iodide paper to confirm the presence of excess nitrous acid (turns blue-black), then quench the excess with sulfamic acid.

Step 2: Thioetherification (Sandmeyer-Type Substitution)

-

In a separate flask, prepare a solution of sodium methanethiolate (NaSMe, 1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the NaSMe solution at room temperature. Copper powder (0.1 eq) can be added as a catalyst to facilitate the radical-mediated substitution.

-

Heat the mixture to 60 °C for 2 hours until nitrogen evolution ceases.

-

Acidify with dilute HCl, extract with ethyl acetate, and concentrate to yield 4-ethyl-3-(methylthio)benzoic acid. Self-Validation: Perform LC-MS to confirm the mass shift from the amine to the thioether before proceeding.

Step 3: Oxidation to the Sulfone

-

Dissolve the crude thioether in dichloromethane (CH₂Cl₂).

-

Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions at 0 °C. Causality: mCPBA is highly electrophilic and selectively oxidizes the sulfide to the sulfoxide, and subsequently to the sulfone, without degrading the aromatic ring or the carboxylic acid.

-

Stir at room temperature for 4 hours.

-

Quench with saturated aqueous sodium thiosulfate to destroy excess peroxide. Wash with brine, dry over Na₂SO₄, and evaporate the solvent.

-

Recrystallize the crude product from ethanol/water to yield pure 4-Ethyl-3-methanesulfonylbenzoic acid.

Regioselective synthetic workflow for 4-Ethyl-3-methanesulfonylbenzoic acid.

Applications in Drug Development

The structural topology of 4-Ethyl-3-methanesulfonylbenzoic acid makes it a privileged fragment in medicinal chemistry [3]. The carboxylic acid moiety serves as a highly reactive handle for amide coupling with complex amines, allowing researchers to build extended molecular architectures. Simultaneously, the methanesulfonyl (sulfone) group acts as a potent hydrogen bond acceptor. Unlike sulfonamides, methyl sulfones are completely resistant to hydrolysis and do not possess acidic protons, making them ideal for improving the metabolic half-life of a drug candidate while maintaining target binding affinity in deep hydrophobic pockets.

References

Pharmacophoric Utility and Target Engagement Mechanisms of 4-Ethyl-3-methanesulfonylbenzoic Acid in Drug Discovery

Executive Summary

In the realm of rational drug design, the "mechanism of action" (MoA) of a chemical building block is defined by the pharmacodynamic capabilities it imparts to the final synthesized active pharmaceutical ingredient (API). 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0) is a highly specialized, functionalized intermediate utilized in the development of targeted therapeutics 1. As an Application Scientist, I approach this molecule not as a standalone drug, but as a precise molecular tool designed to dictate binding kinetics, enforce target selectivity, and enhance metabolic stability.

This technical guide deconstructs the structural causality of 4-Ethyl-3-methanesulfonylbenzoic acid, detailing how its integration into drug scaffolds drives specific biological mechanisms of action, supported by validated experimental workflows for library generation and target engagement screening.

Structural Deconstruction and Pharmacodynamic Causality

To understand the MoA of derivatives synthesized from 4-Ethyl-3-methanesulfonylbenzoic acid, we must analyze its three core structural vectors. Each moiety is strategically selected to overcome specific biological barriers or to exploit distinct receptor microenvironments.

A. The Benzoic Acid Scaffold (The Anchoring Vector)

Benzoic acid derivatives are foundational in medicinal chemistry, frequently serving as the primary vector for synthetic functionalization (e.g., amide couplings) and acting as critical hydrogen bond donors/acceptors within target binding pockets 2. When converted into an amide, the resulting linkage often mimics endogenous peptide bonds, allowing the molecule to anchor into the hinge regions of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs).

B. The 3-Methanesulfonyl Group (The Selectivity Driver)

The methanesulfonyl (-SO₂CH₃) moiety is a classic pharmacophore known for its strong electron-withdrawing properties and its role as a robust, directional hydrogen bond acceptor.

-

Target Engagement (MoA): In targets such as Cyclooxygenase-2 (COX-2), the methanesulfonyl group is the primary driver of selectivity. It inserts deeply into the COX-2 specific side pocket, forming critical hydrogen bonds with residues like Arg513 and His90—a mechanism of action fundamental to the efficacy of many anti-inflammatory agents 3.

-

Metabolic Stability: Unlike thioethers, which are rapidly oxidized by hepatic CYPs, the fully oxidized sulfone resists further metabolic degradation, prolonging the drug's half-life.

C. The 4-Ethyl Substituent (The Steric Lock)

Positioned ortho to the sulfone, the ethyl group provides localized hydrophobic bulk.

-

Causality: It fills specific lipophilic sub-pockets via van der Waals interactions, increasing overall binding affinity. More importantly, it exerts a steric effect that restricts the rotational freedom of the adjacent methanesulfonyl group. By locking the sulfone into a bioactive conformation, the ethyl group minimizes the entropic penalty typically incurred upon target binding, thereby increasing the association rate constant ( kon ).

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final API 4.

Table 1: Physicochemical Properties of 4-Ethyl-3-methanesulfonylbenzoic acid

| Property | Value | Pharmacological Implication |

| CAS Number | 213598-12-0 | Standardized chemical identification [[1]](). |

| Molecular Formula | C₁₀H₁₂O₄S | Defines atomic composition and mass 4. |

| Molecular Weight | 228.27 g/mol | Low MW allows for significant downstream derivatization without violating Lipinski's Rule of 5. |

| H-Bond Donors (HBD) | 1 (Carboxylic OH) | Typically consumed during amide synthesis, reducing polar surface area in the final API. |

| H-Bond Acceptors (HBA) | 4 (Sulfone + Carboxyl) | High HBA count drives specific target engagement (e.g., interacting with Arg/Lys residues). |

Experimental Workflows: Synthesis and MoA Validation

To transition from a chemical building block to a validated biological mechanism, rigorous, self-validating experimental protocols are required.

Protocol A: HATU-Mediated Amide Coupling for Library Generation

Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing sulfone group reduces the nucleophilicity of the carboxylate. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with sterically hindered amines, while minimizing epimerization.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 4-Ethyl-3-methanesulfonylbenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 1.1 eq of the target amine (e.g., a functionalized piperazine or aniline) dropwise to the activated mixture.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 228.27 m/z peak and the emergence of the product mass confirms successful coupling.

-

Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to achieve >95% purity.

Protocol B: Surface Plasmon Resonance (SPR) for Target Engagement Validation

Causality: While endpoint assays (like IC₅₀) confirm inhibition, they do not explain how the molecule binds. SPR is utilized to measure real-time binding kinetics ( kon and koff ), proving that the ethyl/sulfone combination specifically decreases the dissociation rate ( koff ), leading to a longer target residence time.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize the purified target protein (e.g., a recombinant kinase or COX-2) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

-

Analyte Preparation: Prepare a 2-fold dilution series of the synthesized API derivative in running buffer (e.g., HBS-EP+ with 5% DMSO) ranging from 10 µM to 39 nM.

-

Kinetic Injection: Inject the analyte series over the immobilized protein at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

-

Data Analysis (Self-Validation): Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation check: Ensure the χ2 value of the fit is <10% of the Rmax . A low koff value confirms the steric/hydrogen-bonding MoA hypothesized during structural deconstruction.

Logical Workflow Visualization

The following diagram illustrates the logical progression from the raw building block through synthetic derivatization to the ultimate biological mechanism of action.

Caption: Pharmacophoric MoA Workflow: From chemical scaffold to targeted biological engagement.

References

-

1 Title: 4-Ethyl-3-methanesulfonylbenzoic acid - CAS号213598-12-0 - 摩熵化学. Source: molaid.com.

-

[[4]]() Title: C10H12O4S - Explore - PubChemLite. Source: uni.lu.

-

2 Title: Application and Pharmacology of Benzoic acid - ChemicalBook. Source: chemicalbook.com.

-

3 Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. Source: mdpi.com.

Sources

The Methanesulfonylbenzoic Acid Scaffold: A Cornerstone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Sulfonyl Group in Medicinal Chemistry

The story of methanesulfonylbenzoic acid derivatives is deeply rooted in the broader history of sulfur-containing compounds in medicine. The journey began in the 1930s with a breakthrough that would forever change the landscape of antibacterial therapy. At the laboratories of Bayer AG in Germany, Gerhard Domagk, while investigating coal-tar dyes, discovered that a red dye named Prontosil could effectively combat streptococcal infections in mice.[1][2][3] This discovery was monumental, leading to the development of the first class of systemic antibacterial agents: the sulfonamides, or "sulfa drugs."[4][5] It was soon revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide, a compound that had been synthesized decades earlier but whose medicinal properties had gone unrecognized.[2][4] This revelation not only saved countless lives during World War II but also established the sulfonamide functional group as a critical pharmacophore in drug design.[1][4]

The success of sulfa drugs highlighted the unique properties of the sulfonyl (-SO₂-) moiety. This powerful electron-withdrawing group is chemically stable and can significantly alter a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity. These features allow medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This versatility has led to the incorporation of the sulfonyl group into a vast array of therapeutics beyond antibiotics, including diuretics, anticonvulsants, and anti-inflammatory agents.[2][4] It is from this rich history that methanesulfonylbenzoic acid emerged as a key structural scaffold, combining the influential sulfonyl group with the versatile benzoic acid framework.

The Emergence of a Core Scaffold: Methanesulfonylbenzoic Acid

While the parent sulfonamides were explored in the early 20th century, the specific synthesis of 3-(methylsulfonyl)benzoic acid was first reported in the late 20th century. Its development arose from research focused on creating selective enzyme inhibitors.[6] The core structure, a benzene ring substituted with both a carboxylic acid and a methylsulfonyl group, provided a unique combination of functionalities.[6] The carboxylic acid group offers a handle for forming amides, esters, and other derivatives, while the methylsulfonyl group provides a stable, polar anchor that can engage in crucial interactions with biological targets. This dual-functionality has made methanesulfonylbenzoic acid and its isomers invaluable building blocks in both medicinal chemistry and materials science.[6]

The primary route to synthesizing these scaffolds involves the oxidation of a methylthio (or methylsulfide) precursor. This transformation is a cornerstone of their production and represents a critical step in the synthesis of numerous commercial and investigational compounds.

Core Synthesis and Methodologies

The principal pathway to methanesulfonylbenzoic acids is a two-step process: the introduction of a methylthio group (-SCH₃) onto a benzoic acid precursor, followed by its oxidation to the methylsulfonyl group (-SO₂CH₃).

Step 1: Synthesis of the Methylthio Intermediate

The synthesis of the key precursor, 4-(methylthio)benzoic acid, can be achieved through various methods, often starting from chlorobenzonitrile or aminobenzoic acid derivatives. A common laboratory-scale approach begins with the S-methylation of a mercaptobenzoic acid.

Workflow for Synthesis of 4-(Methylthio)benzoic Acid

Caption: A three-step synthesis of a key methylthiobenzoic acid intermediate.

Step 2: Oxidation to the Methylsulfonyl Group

The oxidation of the methylthio group is the pivotal step. The choice of oxidizing agent and reaction conditions is critical to achieve a high yield and purity without affecting other functional groups on the aromatic ring. Hydrogen peroxide in the presence of an acid catalyst is a commonly employed method.[7]

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid [7]

-

Reaction Setup: A mixture of 4-(methylthio)benzoic acid (5.0 g) and glacial acetic acid (30 mL) is prepared in a suitable reaction flask.

-

Cooling: The mixture is cooled in a water bath containing ice.

-

Addition of Oxidant: 30% hydrogen peroxide (8.5 g) is added gradually to the cooled mixture over a period of one hour. The temperature should be monitored to prevent a significant exotherm.

-

Heating: The reaction mixture is heated for 90 minutes, with the temperature maintained between 70°C and 100°C.

-

Cooling and Precipitation: Heating is discontinued, and the mixture is allowed to cool to room temperature. A solid precipitate of the product should form.

-

Workup: A solution of sodium sulfite (3.0 g) in water (57 g) is added to the reaction mixture to quench any unreacted peroxide.

-

Isolation and Purification: The solid product is isolated by filtration and washed three times with cold deionized water. The resulting solid is dried overnight to yield 4-(methylsulfonyl)benzoic acid.

This oxidation is highly efficient, with reported yields often exceeding 85%.[7]

General Oxidation Workflow

Caption: Key steps in the oxidation of a methylthio to a methylsulfonyl group.

Applications in Agrochemicals: Herbicidal Derivatives

One of the most significant industrial applications of methanesulfonylbenzoic acid derivatives is in the development of herbicides. Specifically, compounds like 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) are crucial intermediates for a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8]

Another major class of herbicides derived from this scaffold are the sulfonylureas. These compounds inhibit acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[9][10] The general structure of these herbicides consists of an aryl sulfonyl group linked by a urea bridge to a heterocyclic ring. The substituents on the benzoic acid ring are critical for both potency and crop selectivity.

Structure-Activity Relationship (SAR) in Sulfonylurea Herbicides

The development of sulfonylurea herbicides is guided by well-established structure-activity relationships.[10][11]

-

Aryl Group: The benzoic acid portion (or a related aryl group) is essential. Electron-withdrawing groups, such as the methylsulfonyl group, at the 4-position and a nitro or chloro group at the 2-position of the benzene ring generally enhance herbicidal activity.[10][12]

-

Sulfonylurea Bridge: This bridge is critical for binding to the active site of the AHAS enzyme.

-

Heterocyclic Ring: The nature of the heterocyclic ring (e.g., pyrimidine or triazine) and its substituents fine-tunes the compound's selectivity and physical properties.

Table 1: Key Herbicidal Intermediates and Their Precursors

| Intermediate | Precursor | Key Synthetic Step | Application | Reference(s) |

| 2-Nitro-4-methylsulfonylbenzoic acid | 1-Chloro-4-methylsulfonyl benzene | Nitration followed by functional group manipulation | Precursor for HPPD-inhibiting herbicides like Mesotrione | [8] |

| 2-Chloro-4-methylsulfonylbenzoic acid | 2-Chloro-4-nitrobenzoic acid | Nucleophilic substitution with a thio-source followed by oxidation | Precursor for sulfonylurea and other herbicides | [12][13] |

Applications in Pharmaceuticals

The same physicochemical properties that make the methanesulfonylbenzoic acid scaffold useful in agrochemicals also make it highly valuable in drug discovery. Its derivatives have been explored for a wide range of therapeutic applications.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with the inhibition of COX-1 being linked to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major goal in medicinal chemistry.

The methanesulfonamide (-SO₂NH₂) and methylsulfonyl (-SO₂CH₃) moieties have been identified as key pharmacophoric features of several selective COX-2 inhibitors, such as celecoxib and rofecoxib.[14] Research has shown that derivatives of methanesulfonylbenzoic acid can be designed as potent and gastric-safe anti-inflammatory agents.[4][14] The methylsulfonyl group often fits into a secondary pocket of the COX-2 enzyme active site, an interaction not possible with the narrower COX-1 active site, thus conferring selectivity.[14]

Table 2: COX-2 Inhibitory Activity of Methanesulfonamide Derivatives

| Compound Class | Key Structural Feature | Mechanism of Action | Therapeutic Potential | Reference(s) |

| Pyrazoline Derivatives | Bearing a methanesulfonamide moiety | Selective inhibition of COX-2 over COX-1 | Gastric-safe anti-inflammatory agents | [4] |

| 4-(Methylsulfonyl)aniline Derivatives | Incorporation of the 4-(methylsulfonyl)aniline pharmacophore | Potential for increased COX-2 selectivity | Novel NSAIDs with reduced side effects | [2] |

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15] As a result, kinase inhibitors have become a major class of anticancer drugs. The methanesulfonylbenzoic acid scaffold is utilized in the design of these inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor and its steric bulk and polarity can be used to achieve selective binding to the ATP-pocket of a target kinase.[1][16]

For example, 4-amino-2-(methylthio)benzoic acid is a valuable building block for synthesizing a range of kinase inhibitors.[1] The amino group, carboxylic acid, and the sulfur-containing moiety provide multiple points for chemical modification, allowing chemists to optimize potency and selectivity against targets in critical cancer-related pathways like the RAF/MEK/ERK pathway.[16]

Logical Flow for Kinase Inhibitor Design

Caption: The role of the core scaffold in the drug discovery pipeline.

Conclusion and Future Outlook

From its origins in the transformative discovery of sulfa drugs, the sulfonyl group has become an indispensable tool in the arsenal of medicinal and agricultural chemists. The methanesulfonylbenzoic acid scaffold represents a highly successful embodiment of this legacy. Its synthetic accessibility, chemical stability, and advantageous electronic properties have solidified its role as a privileged structure.

The history of these derivatives demonstrates a clear progression from broad-spectrum applications to highly targeted molecular design. In agrochemicals, they are key to creating potent and selective herbicides. In pharmaceuticals, they are integral to the design of targeted therapies, including selective enzyme inhibitors for inflammation and cancer.

Future research will likely focus on expanding the chemical space of these derivatives through novel synthetic methodologies and exploring their application against new biological targets. As our understanding of disease pathways becomes more nuanced, the versatility of the methanesulfonylbenzoic acid scaffold will undoubtedly continue to provide a robust foundation for the development of the next generation of innovative chemical solutions.

References

- 3-(METHYLSULFONYL)BENZOIC ACID 5345-27-7 wiki.

- 4-Amino-2-(methylthio)benzoic acid synthesis pathway - Benchchem.

- Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com.

- Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid - Benchchem.

-

Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed. Available from: [Link]

-

Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed. Available from: [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - Digital Repository. Available from: [Link]

- CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents.

- CN101712641A - Method for preparing methylthio benzoic acid - Google Patents.

-

A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. Available from: [Link]

- EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents.

-

Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies | Request PDF - ResearchGate. Available from: [Link]

- CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents.

-

Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390. Available from: [Link]

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. Available from: [Link]

-

Structure-activity relationships for a new family of sulfonylurea herbicides | Semantic Scholar. Available from: [Link]

-

Structure-activity relationships for a new family of sulfonylurea herbicides. Available from: [Link]

-

Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed. Available from: [Link]

-

Design and structureactivity relationship of sulfonylureas herbicides by Levitt's guidelines[15][17] and SUCO and SUNO molecular structures - ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 4. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 9. semanticscholar.org [semanticscholar.org]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]

- 13. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Characterization of 4-Ethyl-3-methanesulfonylbenzoic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary & Chemical Context

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized benzoic acids serve as critical building blocks. 4-Ethyl-3-methanesulfonylbenzoic acid (CAS: 213598-12-0)[1] is a prime example of a sterically congested, electronically diverse aromatic scaffold. The presence of a strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) adjacent to an electron-donating alkyl chain (-CH₂CH₃) creates a unique push-pull electronic environment across the benzene ring.

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of this molecule. By detailing the causality behind Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) workflows, this guide equips researchers with the authoritative data needed to verify the structural integrity of this intermediate during complex synthetic campaigns.

Molecular Architecture & Electronic Environment

The structural identity of 4-Ethyl-3-methanesulfonylbenzoic acid (Molecular Formula: C₁₀H₁₂O₄S, Exact Mass: 228.0456 Da) is dictated by three distinct substituents on the aromatic ring:

-

C1: Carboxylic acid (-COOH) – A polar, hydrogen-bonding, electron-withdrawing group (EWG).

-

C3: Methanesulfonyl group (-SO₂CH₃) – A strongly inductive and resonance-withdrawing group.

-

C4: Ethyl group (-CH₂CH₃) – A sterically bulky, weakly electron-donating group (EDG) via hyperconjugation.

Because the C2 proton is sandwiched between two EWGs (COOH and SO₂CH₃), it experiences profound anisotropic deshielding. Conversely, the C5 proton benefits from the localized shielding effect of the adjacent ethyl group. This structural logic is mapped in the diagram below.

Structural environment dictating 1H NMR chemical shifts for aromatic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Self-Validating Workflow)

To ensure spectral integrity and prevent misassignment due to solvent-solute interactions, the following high-resolution NMR protocol must be executed:

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is selected over CDCl₃ because its high dielectric constant fully disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, yielding sharper, highly resolved signals[2].

-

Instrument Calibration (Blank Check): Prior to sample insertion, acquire a dummy scan of pure DMSO- d6 to validate the absence of background contaminants.

-

Tuning & Shimming: Lock onto the deuterium frequency of DMSO- d6 . Shim the Z1-Z4 gradients until the residual solvent pentet at 2.50 ppm achieves a line width at half-height (FWHM) of < 0.5 Hz.

-

Acquisition:

-

¹H NMR: Run a standard 30° pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation of the acidic proton.

-

¹³C NMR: Run a proton-decoupled sequence (zgpg30) with 1024 scans.

-

-

Referencing: Internally reference the spectra to the residual DMSO solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Spectral Assignment & Causality

The ¹H NMR spectrum is dominated by the highly deshielded H2 proton at ~8.45 ppm. This extreme downfield shift is a direct consequence of the combined inductive pull and magnetic anisotropy of the ortho-carboxylic and ortho-methanesulfonyl groups[2]. The ethyl group's methylene protons (-CH₂-) appear as a quartet at ~2.95 ppm, pushed slightly downfield from a standard alkyl shift due to the spatial proximity of the electron-withdrawing sulfone oxygen atoms.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO- d6 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |

| -COOH | 13.30 | Broad Singlet | - | 1H | Highly deshielded acidic proton. |

| Ar-H2 | 8.45 | Doublet | 1.8 | 1H | Meta-coupling to H6; deshielded by two EWGs. |

| Ar-H6 | 8.15 | Doublet of Doublets | 8.0, 1.8 | 1H | Ortho-coupling to H5, meta to H2. |

| Ar-H5 | 7.65 | Doublet | 8.0 | 1H | Ortho-coupling to H6; shielded by ethyl group. |

| -SO₂CH₃ | 3.25 | Singlet | - | 3H | Deshielded methyl adjacent to sulfone. |

| -CH₂- | 2.95 | Quartet | 7.5 | 2H | Benzylic methylene split by adjacent methyl. |

| -CH₃ | 1.25 | Triplet | 7.5 | 3H | Terminal methyl split by adjacent methylene. |

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO- d6 )

| Carbon Type | Chemical Shift (δ, ppm) | Structural Assignment |

| Carbonyl (C=O) | 166.5 | C1 (-COOH) |

| Quaternary Ar-C | 148.0 | C4 (Attached to Ethyl) |

| Quaternary Ar-C | 139.0 | C3 (Attached to -SO₂CH₃) |

| Aromatic C-H | 133.0 | C6 |

| Quaternary Ar-C | 130.0 | C1 (Attached to -COOH) |

| Aromatic C-H | 129.5 | C2 |

| Aromatic C-H | 131.0 | C5 |

| Aliphatic -CH₃ | 43.5 | -SO₂CH₃ carbon |

| Aliphatic -CH₂- | 25.0 | Ethyl methylene carbon |

| Aliphatic -CH₃ | 15.0 | Ethyl terminal methyl carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol (Self-Validating Workflow)

-

Background Subtraction: Collect a 64-scan background spectrum of the clean, empty diamond Attenuated Total Reflectance (ATR) crystal at a resolution of 4 cm⁻¹. Causality: This eliminates atmospheric H₂O and CO₂ interference, ensuring the baseline is an absolute zero-absorbance reference.

-

Sample Loading: Deposit ~2 mg of the neat solid powder directly onto the ATR crystal. Apply uniform pressure using the mechanical anvil to ensure optimal optical contact between the crystal and the solid matrix.

-

Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to compensate for the wavelength-dependent depth of penetration.

Vibrational Causality

The IR spectrum provides definitive proof of the sulfone and carboxylic acid functional groups. The highly polar S=O bonds exhibit two intense, characteristic stretching vibrations: an asymmetric stretch at ~1310 cm⁻¹ and a symmetric stretch at ~1150 cm⁻¹[3]. The asymmetric mode requires higher energy (higher wavenumber) due to the opposing dipole moment changes during the vibration.

Table 3: FT-IR Data Summary (ATR, Neat Solid)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 – 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |

| 2970, 2875 | Weak | C-H stretch (sp³) | Ethyl and Methyl groups |

| 1690 | Strong | C=O stretch | Conjugated Carboxylic Acid |

| 1310 | Strong | S=O asymmetric stretch | Methanesulfonyl group |

| 1150 | Strong | S=O symmetric stretch | Methanesulfonyl group |

Mass Spectrometry (LC-MS/ESI)

Experimental Protocol (Self-Validating Workflow)

-

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing no acidic modifiers. Causality: Omitting formic acid promotes the natural deprotonation of the carboxylic acid in solution, maximizing the yield of the [M-H]⁻ precursor ion.

-

Instrument Setup: Configure the Electrospray Ionization (ESI) source in Negative Ion Mode . Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

-

Acquisition: Infuse the sample at 10 µL/min. Acquire full scan MS data from m/z 50 to 500.

-

Tandem MS (CID): Isolate the[M-H]⁻ precursor ion (m/z 227.04) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 15–25 eV to map the fragmentation pathway.

Fragmentation Causality

In negative mode ESI, carboxylic acids readily deprotonate to form highly stable carboxylate anions. Upon collision-induced dissociation, the primary and most energetically favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da)[4]. This decarboxylation generates a carbanion at m/z 183.05, which is stabilized by the resonance of the aromatic ring and the strong electron-withdrawing nature of the meta-sulfone group. Subsequent higher-energy collisions lead to the cleavage of the sulfone moiety.

Primary ESI-MS negative mode fragmentation pathway via sequential neutral losses.

Table 4: LC-MS/MS Data Summary (ESI Negative Mode)

| m/z Value | Ion Type | Relative Abundance | Structural Assignment / Loss |

| 227.04 | [M-H]⁻ | 100% (Base Peak) | Deprotonated parent molecule |

| 183.05 | [M-H - CO₂]⁻ | High | Loss of neutral Carbon Dioxide (44 Da) |

| 119.08 | [M-H - CO₂ - SO₂]⁻ | Medium | Subsequent loss of Sulfur Dioxide (64 Da) |

Conclusion

The spectroscopic profile of 4-Ethyl-3-methanesulfonylbenzoic acid is a textbook demonstration of how competing electronic effects dictate analytical readouts. The extreme downfield shift of the H2 proton in NMR, the dual asymmetric/symmetric stretching of the S=O bonds in IR, and the characteristic decarboxylation in negative mode MS provide a robust, multi-orthogonal framework for verifying the identity and purity of this compound in pharmaceutical development.

References

- BLD Pharm:5345-27-7 | 3-(Methylsulfonyl)benzoic acid | BLD Pharm (Contains catalog data for CAS 213598-12-0: 4-Ethyl-3-methanesulfonylbenzoic acid).

- Google Patents:US10167246B2 - Preparative method for carboxylic acids. (Provides empirical ¹H-NMR shift data for structurally analogous methanesulfonylbenzoic acids).

- ResearchGate:Infrared Spectra of Sulfones and Related Compounds. (Details the characteristic asymmetric and symmetric S=O stretching frequencies).

- PubMed / NIH:Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study. (Validates the mechanistic neutral loss of CO₂ from carboxylic acids in negative ion mode MS).

Sources

- 1. 5345-27-7|3-(Methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. US10167246B2 - Preparative method for carboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Ethyl-3-methanesulfonylbenzoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility

In pharmaceutical sciences and chemical process development, solubility is a cornerstone physicochemical property. It dictates the bioavailability of a drug candidate, influences the choice of solvents for synthesis and purification, and is a critical parameter in formulation development.[1][2] An inadequate understanding of a compound's solubility can lead to unreliable in vitro test results, poor in vivo performance, and significant delays in development.[3]